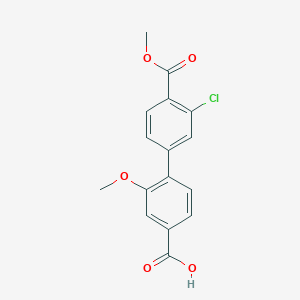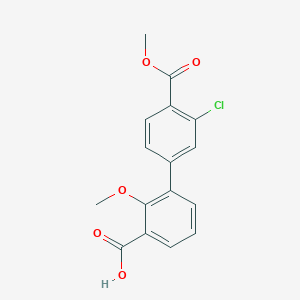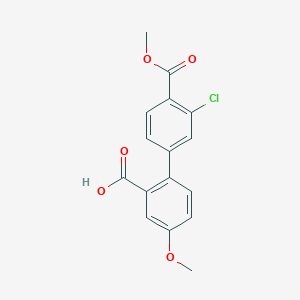
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% (2C4MCPFBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying biochemical and physiological processes. In particular, it has been used to study the effects of oxidative stress on cells, as well as to study the mechanisms of action of various drugs and compounds.
Mecanismo De Acción
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is thought to act as an antioxidant, meaning that it can help to protect cells from oxidative stress by scavenging free radicals. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can help to reduce the toxicity of certain compounds.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have anti-microbial and anti-viral effects, as well as to have an effect on the metabolism of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is a versatile compound with a wide range of applications. It is relatively easy to synthesize, and the yield of the reaction is typically 95%. It is also relatively stable, meaning that it can be stored for long periods of time without degradation. However, it is not as potent as some other compounds, meaning that higher concentrations may be needed in order to achieve the desired effects.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95%. It could be used to study the effects of oxidative stress on cells, as well as to study the mechanisms of action of various drugs and compounds. It could also be used to develop new drugs and treatments for various diseases. Additionally, it could be used to develop new catalysts for biochemical reactions, as well as to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods for synthesizing compounds, as well as to study the effects of environmental pollutants on cells.
Métodos De Síntesis
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is synthesized from the reaction of 3-chloro-4-methoxycarbonylphenylhydrazine with 6-fluorobenzoic acid. This reaction is conducted in aqueous solution, and the resulting product is purified by crystallization. The yield of the reaction is typically 95%, meaning that the final product is 95% pure.
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-11(10)16)9-3-2-4-12(17)13(9)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUZTWUARNPTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692010 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid | |
CAS RN |
1261935-64-1 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














